molecular formula C6H6F2OS B15291412 2-(Difluoromethyl)-3-methoxy-thiophene

2-(Difluoromethyl)-3-methoxy-thiophene

Cat. No.: B15291412
M. Wt: 164.18 g/mol
InChI Key: KHEFMHYXOKCWDM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methoxy-thiophene is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of thiophene derivatives using reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under mild conditions . This method is notable for its operational simplicity and good functional group tolerance.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-3-methoxy-thiophene may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the thiophene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-methoxy-thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiophenes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-(Difluoromethyl)-3-methoxy-thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, allowing the compound to mimic or inhibit the activity of natural substrates . This interaction can modulate various biochemical pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-3-methoxy-thiophene is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, particularly in the development of novel pharmaceuticals and materials.

Properties

Molecular Formula

C6H6F2OS

Molecular Weight

164.18 g/mol

IUPAC Name

2-(difluoromethyl)-3-methoxythiophene

InChI

InChI=1S/C6H6F2OS/c1-9-4-2-3-10-5(4)6(7)8/h2-3,6H,1H3

InChI Key

KHEFMHYXOKCWDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C(F)F

Origin of Product

United States

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